7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the class of triazino-purines. This compound is notable for its potential biological activities, including antitumor and vascular relaxing effects .
Preparation Methods
The synthesis of 7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves several steps. One common method starts with the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid to produce 7,8-diamino-1,3-dimethylxanthine. This intermediate is then heated with hydrochloric acid to yield 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone. Subsequent treatment with alkylamines results in the formation of the desired triazino-purine compound .
Chemical Reactions Analysis
7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkylamines to form alkylamino derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other biologically active triazino-purine derivatives.
Medicine: Its antitumor properties suggest potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cell proliferation and vascular relaxation. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other triazino-purines and purino-azapteridines. Compared to these, 7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its specific substitution pattern, which imparts unique biological activities. Other similar compounds include:
- 3-alkylamino-2-alkylcarbamoyl-6,8-dimethyl[1,2,4]triazino[3,2-f]purine-7,8(6H,8H)-diones
- 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone .
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-10-8-23-13-14(19-16(23)22(3)20-10)21(2)17(26)24(15(13)25)9-11-6-4-5-7-12(11)18/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYGMAOXDSWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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